molecular formula C5H4ClN B1293800 4-Chloropyridine CAS No. 626-61-9

4-Chloropyridine

Cat. No. B1293800
CAS RN: 626-61-9
M. Wt: 113.54 g/mol
InChI Key: PVMNPAUTCMBOMO-UHFFFAOYSA-N
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Description

4-Chloropyridine is an organic compound with the molecular formula C5H4ClN . It is a colorless liquid that is mainly used to generate fungicides and insecticides . It is also employed as a catalyst in the synthesis of fluorazone derivatives by one-pot pyrrolation/cyclization of anthranilic acids .


Synthesis Analysis

The synthesis of 4-Chloropyridine involves a process known as “phosphonium salt installation”. This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines . Another method involves the reaction of 3-chloropyridine with various lithiating agents .


Molecular Structure Analysis

The molecular structure of 4-Chloropyridine is characterized by a pyridine ring with a chlorine atom attached. The molecular formula is C5H4ClN, with an average mass of 113.545 Da and a monoisotopic mass of 113.003227 Da .


Chemical Reactions Analysis

4-Chloropyridine undergoes various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution reactions . It can also react with nucleophiles to transform the heterocycle into pyridine derivatives .


Physical And Chemical Properties Analysis

4-Chloropyridine has a density of 1.2±0.1 g/cm³, a boiling point of 146.9±13.0 °C at 760 mmHg, and a vapor pressure of 5.8±0.3 mmHg at 25°C . It also has a molar refractivity of 29.2±0.3 cm³, a polar surface area of 13 Ų, and a molar volume of 94.6±3.0 cm³ .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-Chloropyridine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of chlorine at the 4-position of pyridine, which is a crucial step in the development of complex pharmaceuticals. This process, known as “phosphonium salt installation,” enables the late-stage halogenation of unactivated pyridines, which is particularly useful for creating C–halogen bonds in the production of drugs .

Agrochemical Production

In the agricultural sector, 4-Chloropyridine serves as a precursor for the creation of fungicides and insecticides. Its chemical properties facilitate the formation of compounds that are effective in protecting crops from various pests and diseases .

Development of Metal Complexes

The compound’s ability to act as a ligand makes it suitable for forming metal complexes. These complexes have a range of applications, including catalysis and material science, where they can be used to develop new materials with unique properties .

Bioactive Ligands and Chemosensors

4-Chloropyridine: derivatives, such as Schiff bases, exhibit a wide range of bioactivities. They can function as bioactive ligands with physiological effects similar to pyridoxal-amino acid systems, which are important in metabolic reactions. Additionally, these compounds can serve as chemosensors for the qualitative and quantitative detection of specific ions in environmental and biological media .

Organic Synthesis and Catalysis

Schiff bases derived from 4-Chloropyridine are utilized in organic synthesis, particularly as precursors for heterocyclic compounds. They also act as catalysts in various catalytic reactions, showcasing their versatility in chemical synthesis .

Synthesis of Heterocyclic Analogues

4-Chloropyridine: is used as a building block in the synthesis of heterocyclic analogues of xanthone. These analogues have potential applications in medicinal chemistry due to their structural similarity to naturally occurring bioactive compounds .

Catalyst in Fluorazone Derivatives Synthesis

It is employed as a catalyst in the synthesis of fluorazone derivatives. This application is particularly relevant in the field of medicinal chemistry, where fluorazone derivatives are explored for their therapeutic potential .

Mechanism of Action

Target of Action

4-Chloropyridine is a chlorine derivative of pyridine . It is primarily used as an intermediate in various chemical reactions . The primary targets of 4-Chloropyridine are the C–H precursors of pyridine C–H ligands .

Mode of Action

4-Chloropyridine interacts with its targets through a process known as "phosphonium salt installation" . This process involves installing heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replacing them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complex pharmaceuticals, and it can be applied to a wide variety of unactivated pyridines .

Biochemical Pathways

The biochemical pathways affected by 4-Chloropyridine involve the creation of C–halogen bonds . The removal of phosphine has been proven to be the rate-determining step in the creation of these bonds . The reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule due to steric interactions that occur during the breaking of the C–P bond .

Pharmacokinetics

Its molecular weight of 113545 g/mol suggests that it may have good bioavailability

Result of Action

The result of 4-Chloropyridine’s action is the formation of C–halogen bonds . This enables the late-stage halogenation of complex pharmaceuticals . When 4-chloropyridine and mercaptoacetic acid are combined, the result is pyridylmercaptoacetic acid, which serves as a precursor to cephalosporins .

Action Environment

The action of 4-Chloropyridine can be influenced by environmental factors. For instance, the decomposition of the pyridine ring is considerably slowed by the addition of a halogen moiety . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of other halogens in the environment.

Safety and Hazards

4-Chloropyridine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The future directions of 4-Chloropyridine research could involve exploring its reactivity with different reagents and its potential applications in the synthesis of new compounds .

properties

IUPAC Name

4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN/c6-5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNPAUTCMBOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052671
Record name 4-Chloropyridine
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Molecular Weight

113.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

151 °C
Record name 4-Chloropyridine
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Solubility

Slightly soluble in water, Miscible with ethanol
Record name 4-Chloropyridine
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.2000 g/cu cm at 25 °C
Record name 4-Chloropyridine
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Product Name

4-Chloropyridine

Color/Form

Liquid

CAS RN

626-61-9
Record name 4-Chloropyridine
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Record name Pyridine, 4-chloro-
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Record name 4-Chloropyridine
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Record name 4-chloropyridine
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Melting Point

-43.5 °C
Record name 4-Chloropyridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-chloropyridine?

A1: The molecular formula of 4-chloropyridine is C5H4ClN, and its molecular weight is 113.56 g/mol. []

Q2: Are there any characteristic spectroscopic data available for 4-chloropyridine?

A2: Yes, 4-chloropyridine has been characterized using various spectroscopic techniques.
IR Spectroscopy: [, , ] IR spectra typically show characteristic peaks corresponding to C-H, C=C, and C-Cl vibrations. * NMR Spectroscopy: [, , , , ] 1H NMR and 13C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms in the molecule, respectively.* Mass Spectrometry:* [, ] Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Q3: Is there any information on the solubility of 4-chloropyridine?

A4: 4-chloropyridine is soluble in most organic solvents. []

Q4: Has 4-chloropyridine been used in catalysis?

A5: While 4-chloropyridine itself is not a catalyst, it serves as a versatile building block in the synthesis of various catalytically active compounds. For example, it's a precursor to 4-(di)alkylaminopyridines, which are known as nucleophilic organocatalysts. [, ]

Q5: Are there any examples of 4-chloropyridine being utilized in organic synthesis?

A6: Yes, the reactivity of 4-chloropyridine makes it valuable in organic synthesis:* Nucleophilic Aromatic Substitution: The chlorine atom can be readily substituted with a variety of nucleophiles, enabling the introduction of diverse functionalities at the 4-position. This property is exploited in preparing various derivatives, including 4-aminopyridine, [] 4-dialkylaminopyridines, [] and thioether-substituted derivatives. []* Metal-Catalyzed Coupling Reactions: 4-Chloropyridine participates in metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, [] enabling the synthesis of complex molecules.

Q6: Have computational methods been employed in the study of 4-chloropyridine?

A7: Yes, computational chemistry plays a role in understanding the properties and reactivity of 4-chloropyridine:* Molecular Modeling: Molecular modeling techniques help visualize the three-dimensional structure of 4-chloropyridine and its derivatives, providing insights into their molecular interactions and properties. []* Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, reactivity, and spectroscopic properties of 4-chloropyridine and its complexes. []

Q7: How do structural modifications of 4-chloropyridine affect its reactivity?

A8: The presence and position of the chlorine atom, along with other substituents, greatly influence the reactivity of 4-chloropyridine. * Electron-Withdrawing Effect: The chlorine atom, being electron-withdrawing, activates the pyridine ring towards nucleophilic aromatic substitution, particularly at the 2- and 4- positions. [, ]* Substituent Effects: Introduction of electron-donating or withdrawing groups at different positions on the pyridine ring significantly impacts its reactivity in nucleophilic substitutions and other reactions. [, , ] For instance, the presence of a nitro group at the 3-position further enhances the reactivity of 4-chloropyridine towards nucleophiles. []

Q8: What are some of the notable applications of 4-chloropyridine and its derivatives?

A9: 4-Chloropyridine and its derivatives find applications in various fields:* Pharmaceuticals: They serve as important building blocks in synthesizing a wide range of pharmaceuticals, including antitumor agents, [] antimicrobial agents, [, ] and potential antiallergic drugs. [] * Coordination Chemistry: They act as ligands in coordination complexes, forming diverse structures with transition metals like cobalt, nickel, and cadmium. [, , ]* Materials Science: Derivatives like 3,5-bis(trimethylsilyl)-4-thiophenoxypyridine hold potential as precursors for novel pyridinylidene-derived nonlinear optical materials. []

Q9: Are there any studies focusing on the biodegradation of 4-chloropyridine?

A10: Yes, research indicates that 4-chloropyridine is biodegradable. Studies on the biodegradation of pyridine derivatives in soil suspensions show that 4-chloropyridine is completely degraded within 24 days. This susceptibility to degradation is attributed to the ease of chlorine removal from the 4-position on the pyridine ring. []

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